molecular formula C6H3BrIN3 B1142670 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-18-9

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1142670
CAS RN: 1357946-18-9
M. Wt: 323.919
InChI Key: RAGDXYJRZOFKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of interest within the realm of organic chemistry, particularly in the synthesis and study of spirocyclic and diazaspiro compounds. These compounds are known for their unique chemical and physical properties which make them valuable in various chemical synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

Spirocyclic compounds, similar to Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, are synthesized through methods that include intramolecular cyclization and nucleophilic displacement. A practical synthesis approach for related compounds involves the construction of the diazaspiro framework by intramolecular cyclization methods, such as the Fukuyama–Mitsunobu cyclization, starting from commercially available precursors (Gomi et al., 2012).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by the presence of a spirocyclic framework incorporating nitrogen atoms within the cycle. X-ray crystallography studies provide insights into the crystalline and molecular structures of these compounds, revealing their conformation and the spatial arrangement of substituents (Silaichev et al., 2012).

Chemical Reactions and Properties

Spirocyclic and diazaspiro compounds exhibit a variety of chemical reactions, including reactions with different aldehydes and ketones to form new compounds with potential biological activity. Their reactivity is influenced by the structural features, such as the presence of nitrogen atoms and the spirocyclic configuration, which can affect their chemical stability and reactivity patterns (Wang et al., 2020).

Physical Properties Analysis

The physical properties of diazaspiro compounds like Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can be assessed through spectroscopic methods (UV-Vis, FT-IR, NMR) and elemental analysis. These analyses help in understanding the compound's absorption characteristics, molecular vibrations, and the chemical environment of hydrogen and carbon atoms within the molecule (Lazic et al., 2017).

Scientific Research Applications

Synthesis of Complex Molecules

Variya et al. (2019) synthesized a series of novel sulfonamide derivatives starting from 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodination producing 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. These compounds showed significant antibacterial and antioxidant activities, indicating their potential as candidates for further pharmacological studies (Variya, Panchal, & Patel, 2019).

Antibacterial and Antioxidant Properties

Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These compounds were evaluated for their in vitro antibacterial properties, highlighting the utility of pyrazolo[3,4-b]pyridine derivatives in developing new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Development of Novel Heterocyclic Compounds

Donaire-Arias et al. (2022) provided an overview of the synthesis, substituent diversity, and biomedical applications of 1H-pyrazolo[3,4-b]pyridines, a group that includes 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. This review underscores the importance of these compounds in medicinal chemistry, showcasing their potential in various therapeutic areas (Donaire-Arias et al., 2022).

properties

IUPAC Name

7-bromo-3-iodo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGDXYJRZOFKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260154
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

CAS RN

1357946-18-9
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 7-bromo-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.